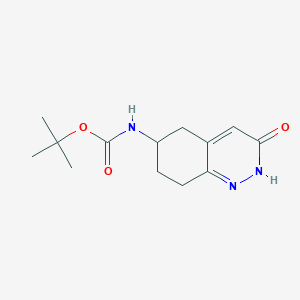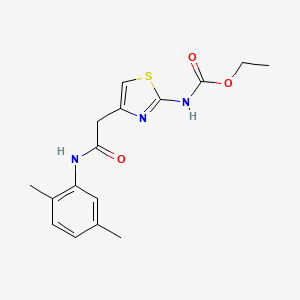
Methyl 4-(aminomethyl)cyclohexene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(aminomethyl)cyclohexene-1-carboxylate is an organic compound with the molecular formula C9H15NO2 It is a derivative of cyclohexene, featuring an aminomethyl group and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)cyclohexene-1-carboxylate typically involves the reaction of cyclohexene with formaldehyde and methylamine, followed by esterification with methanol. The reaction conditions often require a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure and high-temperature conditions can enhance the reaction rate and product purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(aminomethyl)cyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
Methyl 4-(aminomethyl)cyclohexene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(aminomethyl)cyclohexene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to produce active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
- Methyl 4-(aminomethyl)cyclohexane-1-carboxylate
Uniqueness
Methyl 4-(aminomethyl)cyclohexene-1-carboxylate is unique due to its specific structural features, such as the presence of both an aminomethyl group and a cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, differentiating it from similar compounds.
Propiedades
IUPAC Name |
methyl 4-(aminomethyl)cyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h4,7H,2-3,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMSOCBLDDXXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC(CC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]oxolane-3-carboxamide](/img/structure/B2956202.png)
![3-[3-(4-bromophenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid](/img/structure/B2956203.png)
![tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate](/img/structure/B2956204.png)



![4-[Cyclohexyl(methyl)amino]oxolan-3-ol](/img/structure/B2956210.png)
![2-Chloro-1-[3-(2-pyrimidin-2-ylpyrimidin-4-yl)azetidin-1-yl]ethanone](/img/structure/B2956211.png)
![2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2956214.png)
![1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2956215.png)
![N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2956219.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2956220.png)
